

(Rac)-RK-682: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: (Rac)-RK-682

Cat. No.: B1679406

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Abstract

(Rac)-RK-682 is a naturally occurring tetronate polyketide first identified as a potent inhibitor of protein tyrosine phosphatases (PTPases). Isolated from *Streptomyces* sp. 88-682, this small molecule has garnered interest in drug discovery due to its ability to modulate cellular signaling pathways through the inhibition of key phosphatases, leading to cell cycle arrest. This technical guide provides a comprehensive overview of the discovery, isolation, biosynthetic pathway, and characterization of **(Rac)-RK-682**, with a focus on its mechanism of action as a PTPase inhibitor. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development.

Discovery and Isolation

(Rac)-RK-682 was first discovered as a microbial metabolite produced by the actinomycete *Streptomyces* sp. 88-682. The initial discovery was reported by Hamaguchi et al. in 1995, where it was identified as a specific inhibitor of protein tyrosine phosphatases[1].

Fermentation and Extraction

While the full, detailed protocol from the original publication by Hamaguchi et al. (1995) is not readily available in the public domain, subsequent studies on the biosynthesis of RK-682 provide a general method for its production and extraction.

Experimental Protocol: Fermentation and Extraction of RK-682

- Fermentation: *Streptomyces* sp. strain 88-682 is incubated on TWM agar medium (0.5% glucose, 1% sucrose, 0.5% tryptone, 0.25% yeast extract, 0.0036% EDTA, 2% agar, pH 7.1).
- Incubation: The culture is maintained at 28°C for 6 days.
- Extraction: The resulting cultures are filtered and then extracted with two volumes of ethyl acetate.
- Concentration: The ethyl acetate extracts are evaporated to dryness.
- Solubilization: The dried extract is redissolved in methanol for further analysis and purification.

Note: The detailed purification process, likely involving chromatographic techniques, and the quantitative yield from the original isolation are not detailed in the accessible literature.

Structural Elucidation

The structure of RK-682 was determined to be 3-hexadecanoyl-5-hydroxymethyltetronic acid through spectroscopic methods.

Spectroscopic Data:

- Mass Spectrometry: The pseudo-molecular ion ($[M+H]^+$) of RK-682 has been observed at m/z 369.3^[2].

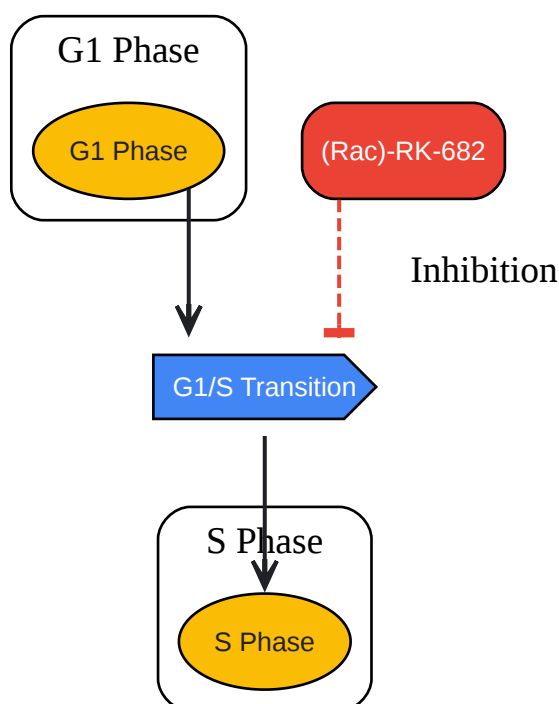
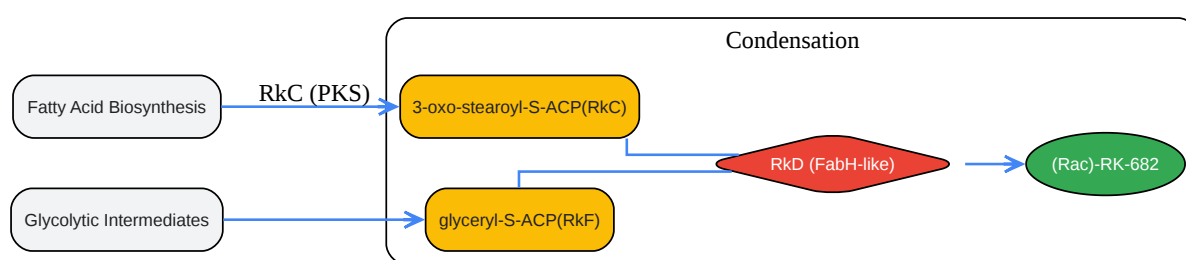
Note: Detailed 1H and ^{13}C NMR spectroscopic data and their assignments from the original structure elucidation are not available in the reviewed literature.

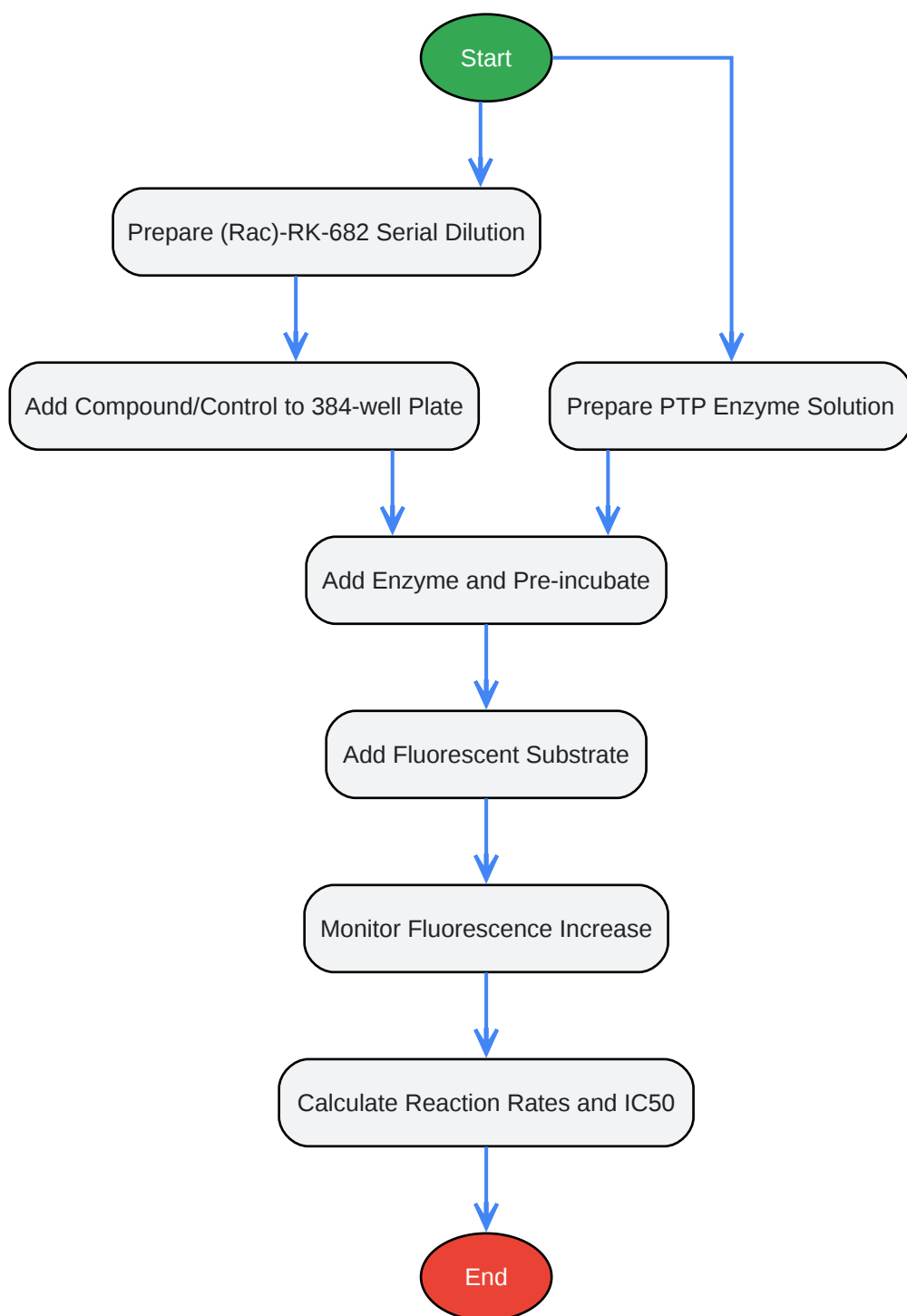
Biosynthesis of RK-682

RK-682 is a polyketide natural product whose biosynthesis is governed by the *rk* gene cluster. The tetronate ring, a key feature of RK-682, is formed through a unique enzymatic pathway. The biosynthesis has been reconstituted *in vitro*, providing a clear understanding of the key enzymatic steps.

The proposed biosynthetic pathway for RK-682 involves the following key enzymes:

- RkC: A polyketide synthase (PKS) that carries out one round of polyketide chain elongation to produce 3-oxo-stearoyl-S-ACP.
- RkF: An acyl carrier protein (ACP).
- RkD: A FabH-like 3-oxoacyl-ACP synthase III that catalyzes the condensation of 3-oxo-stearoyl-S-RkC and glyceryl-S-RkF to form the tetronate ring of RK-682.





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References

- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
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